molecular formula C10H16N4OS B5370233 2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B5370233
M. Wt: 240.33 g/mol
InChI Key: HSJJQYCIJLVWSC-UHFFFAOYSA-N
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Description

2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a cyclopropyl group, a propyl group, and a sulfanylacetamide moiety attached to the triazole ring

Preparation Methods

The synthesis of 2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves several steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: The triazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

    Introduction of the cyclopropyl and propyl groups: The cyclopropyl and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Attachment of the sulfanylacetamide moiety: The sulfanylacetamide moiety can be introduced by reacting the triazole derivative with a suitable thiol and acetamide under appropriate conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds in the molecule.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, or dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Triazole derivatives, including this compound, have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer agents.

    Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an antifungal, antiviral, and anti-inflammatory agent.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, as an enzyme inhibitor, the compound can block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific molecular targets and pathways involved depend on the biological activity being studied.

Comparison with Similar Compounds

2-[(5-cyclopropyl-4-propyl-4H-

Properties

IUPAC Name

2-[(5-cyclopropyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c1-2-5-14-9(7-3-4-7)12-13-10(14)16-6-8(11)15/h7H,2-6H2,1H3,(H2,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJJQYCIJLVWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCC(=O)N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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